Spinatoside
Description
Structure
2D Structure
Properties
CAS No. |
65039-74-9 |
|---|---|
Molecular Formula |
C23H22O14 |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22O14/c1-33-19-9(25)6-11-12(13(19)26)14(27)20(34-2)18(35-11)7-3-4-10(8(24)5-7)36-23-17(30)15(28)16(29)21(37-23)22(31)32/h3-6,15-17,21,23-26,28-30H,1-2H3,(H,31,32)/t15-,16-,17+,21-,23+/m0/s1 |
InChI Key |
YIDAQAJEKNRLJS-QJAHINBCSA-N |
SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
melting_point |
159°C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Identification
Spinatoside is identified as a flavonoid glycoside with a molecular formula of and a molecular weight of approximately 522.5 g/mol. Its structure includes multiple hydroxyl groups that contribute to its antioxidant properties. The compound was first identified through advanced techniques such as LC-Q-TOF/MS, which confirmed its presence among other flavonoid derivatives in spinach extracts .
Antioxidant Activity
This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in the body. Research indicates that spinach extracts containing this compound can reduce oxidative damage in human colon cancer cells (HT29) when subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro studies have shown that treatment with spinach leaf juice results in a notable decrease in DNA damage and an increase in cell viability, suggesting a protective effect against cancer cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory pathways. Flavonoids, including this compound, have been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making them potential candidates for therapeutic agents against chronic inflammatory diseases .
Cancer Research
This compound's role in cancer therapy is being actively investigated. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression .
Nutraceutical Development
Due to its health-promoting properties, this compound is being explored for incorporation into nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. Standardization methods for spinach extracts containing this compound are being developed to ensure consistent quality and efficacy in dietary supplements .
Crop Enhancement
Research indicates that the cultivation conditions of spinach can significantly affect the concentration of bioactive compounds like this compound. Studies have shown that hypoxic conditions during growth can enhance the accumulation of antioxidants in spinach leaves . This finding suggests potential agricultural practices aimed at optimizing the yield of beneficial phytochemicals.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Antioxidant Activity | Protects against oxidative stress in cells | Reduces DNA damage in HT29 cells by 20% |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Inhibits pro-inflammatory cytokines |
| Cancer Research | Inhibits growth of various cancer cell lines | Induces apoptosis and inhibits cell cycle progression |
| Nutraceutical Development | Standardization for use in dietary supplements | Establishing methods for consistent quality |
| Crop Enhancement | Optimizing growth conditions to enhance phytochemical content | Hypoxic conditions increase antioxidant levels |
Case Studies
- In Vitro Studies on HT29 Cells : A study assessed the effects of spinach leaf juice on HT29 human colon cancer cells under oxidative stress conditions. Results indicated that higher concentrations of juice led to significant reductions in DNA damage and increased cell viability, highlighting the protective role of this compound .
- Nutraceutical Validation : A recent project focused on developing analytical methods for quantifying this compound in spinach extracts. This included establishing HPLC methods that demonstrated high specificity and recovery rates for this compound, facilitating its use as a standard compound for nutraceutical formulations .
- Agricultural Practices : Research into the effects of different cropping systems on spinach revealed that organic practices resulted in higher levels of flavonoids, including this compound. This suggests that farming methods can influence the nutritional profile of crops significantly .
Comparison with Similar Compounds
Spinatoside belongs to a class of flavonoid glycosides with structural and functional similarities to other compounds in spinach and related species. Key analogues include jaceidin 4′-glucuronide, spinacetin glycosides, and 5,3′,4′-trihydroxy-3-methoxy-6:7-methylenedioxyflavone-4′-glucuronide. Below is a detailed comparison:
Structural Features and Bioactivity
Key Observations:
Antioxidant Activity: Compounds with more hydroxyl groups (e.g., jaceidin 4′-glucuronide, patuletin glycosides) exhibit higher antioxidant activity due to enhanced electron donation capacity. This compound, with methoxy and methylenedioxy groups, shows reduced activity but remains significant .
Structural Impact on Function :
- Methylenedioxy groups (e.g., in this compound and jaceidin derivatives) increase structural rigidity and may influence interactions with cellular targets .
- Glycosylation patterns : Spinacetin glycosides, with glucosyl-apiosyl-glucosyl chains, show distinct bioactivity compared to this compound’s glucuronide .
Ecological Role: this compound and its analogues collectively account for 87% of total flavonoid content in spinach under certain treatments, highlighting their importance in plant stress response and pathogen resistance .
Analytical Differentiation
LC-Q-TOF/MS and UV chromatography at 350 nm are critical for distinguishing these compounds. For example:
- This compound (tR = 12.3 min) and jaceidin 4′-glucuronide (tR = 10.8 min) are separated based on retention times and mass spectra (m/z 639.1 and 625.1, respectively) .
- Methylenedioxy and methoxy substituents produce distinct UV absorption patterns, aiding identification .
Pharmacological Potential
While this compound’s antioxidant activity is lower than jaceidin derivatives, its abundance in spinach makes it a key dietary flavonoid. Comparative studies suggest synergistic effects when combined with spinacetin glycosides, enhancing overall bioactivity .
Preparation Methods
Extraction Techniques for Spinatoside
Solvent Extraction and Optimization
This compound extraction begins with solvent selection, where ethanol-water mixtures (20–40% ethanol) are preferred due to their ability to solubilize flavonoid glycosides while minimizing co-extraction of polar impurities like oxalic acid. The process involves lyophilizing fresh spinach leaves to preserve thermolabile compounds, followed by grinding into a powder to increase surface area for solvent interaction. Extraction is typically performed at room temperature for 60 minutes using a 1:39 mass ratio of spinach powder to solvent, achieving a balance between efficiency and practical scalability.
Ethanol concentration significantly impacts yield: 20% ethanol maximizes this compound recovery, whereas higher concentrations (e.g., 40%) favor the co-extraction of less polar contaminants. Post-extraction, centrifugation at 4,000 rpm for 30 minutes clarifies the supernatant, which is then ultrafiltered through a 10 kDa membrane to remove high-molecular-weight proteins and polysaccharides.
Advanced Extraction Technologies
Emerging techniques, such as pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE), have shown promise in reducing processing time and improving yield. For instance, PLE at 50°C and 1,500 psi enhances mass transfer rates, while UAE at 40 kHz disrupts cell walls more effectively than traditional methods. However, these methods require further optimization to prevent thermal degradation of this compound.
Purification and Isolation Strategies
Ultrafiltration and Reverse Osmosis
Ultrafiltration serves as a preliminary purification step, separating this compound (molecular weight ~523 Da) from larger biomolecules. Subsequent concentration via reverse osmosis using a roll membrane filter (e.g., URF-1812) reduces solvent volume, facilitating downstream processing. Ethanol removal under vacuum at 60°C ensures minimal thermal degradation.
Preparative Chromatography
Oxalic acid, a common spinach-derived antinutrient, is removed via low-pressure liquid chromatography on a C18 column. The extract is eluted with distilled water to discard oxalic acid, followed by 70% ethanol to recover this compound. Final purification employs semi-preparative HPLC with a C18 column (4.6 × 150 mm, 5 µm) and isocratic elution using 0.03 M phosphoric acid, achieving >95% purity.
Table 1: Chromatographic Parameters for this compound Isolation
| Parameter | Value |
|---|---|
| Column | C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | 0.03 M H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 350 nm |
| Retention Time | 14.96 min |
Analytical Validation and Structural Elucidation
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with photodiode array (PDA) detection at 350 nm enables quantification of this compound in complex matrices. Method validation confirms specificity, with a retention time (t₃) of 14.96 min and a limit of detection (LOD) of 0.1 µg/mL. Calibration curves exhibit linearity (R² > 0.99) across 5–200 µg/mL.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
High-resolution MS (HRMS) identifies this compound via a molecular ion peak at m/z 523.1066 ([M+H]⁺), consistent with its molecular formula C₂₃H₂₂O₁₄. Fragmentation patterns reveal sequential loss of glycosidic moieties (e.g., m/z 347.0771 after cleavage of two glucose units). ¹H NMR data confirm the flavonol backbone, with characteristic signals at δ 6.85 (H-8), δ 6.45 (H-6), and δ 5.10 (anomeric proton of glucoside).
Table 2: Genotypic Variation in this compound Content
| Spinach Genotype | Total this compound (mg/kg) |
|---|---|
| A | 3,703 |
| B | 2,450 |
| C | 1,805 |
Factors Influencing Yield and Purity
Industrial Scalability and Challenges
Cost-Benefit Analysis of Purification Steps
While ultrafiltration and preparative chromatography achieve high purity, their operational costs (e.g., membrane replacement, solvent consumption) necessitate optimization. Hybrid approaches, such as combining membrane filtration with resin-based adsorption, reduce costs by 30–40%.
Regulatory Considerations
Compliance with food-grade solvent regulations (e.g., ethanol vs. methanol) limits extraction options. Ethanol, classified as Generally Recognized as Safe (GRAS), remains the solvent of choice despite lower extraction efficiency compared to acetone.
Q & A
Q. How can researchers mitigate ethical concerns in preclinical studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
